molecular formula C15H13F4N3 B10912904 4-cyclopropyl-N-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-cyclopropyl-N-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10912904
M. Wt: 311.28 g/mol
InChI Key: YFBGBLSGYGXSST-UHFFFAOYSA-N
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Description

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, as well as a fluorobenzylamine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced via nucleophilic substitution reactions using appropriate reagents such as cyclopropyl halides and trifluoromethylating agents.

    Attachment of the Fluorobenzylamine Moiety: The final step involves the coupling of the fluorobenzylamine to the pyrimidine core through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-CHLOROBENZYL)AMINE
  • N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-METHYLBENZYL)AMINE

Uniqueness

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is unique due to the presence of the fluorobenzylamine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C15H13F4N3

Molecular Weight

311.28 g/mol

IUPAC Name

4-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H13F4N3/c16-11-5-1-9(2-6-11)8-20-14-21-12(10-3-4-10)7-13(22-14)15(17,18)19/h1-2,5-7,10H,3-4,8H2,(H,20,21,22)

InChI Key

YFBGBLSGYGXSST-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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